Product packaging for 2,3-Dihydroxyterephthalamide(Cat. No.:CAS No. 41491-11-6)

2,3-Dihydroxyterephthalamide

Cat. No.: B1262718
CAS No.: 41491-11-6
M. Wt: 196.16 g/mol
InChI Key: LLCOYXFXKCXIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxyterephthalamide is a specialized bidentate ligand featuring a catecholamide functional group. This compound demonstrates a remarkably high binding constant for ferric iron (Fe³⁺) in aqueous solution, forming a stable tris-ligand complex . Its strong iron-binding ability makes it a promising candidate for investigating novel iron chelation therapies, particularly for conditions like iron overload disorders . The mechanism of action involves the two oxygen atoms of the catechol group coordinating with metal ions to form a stable five-membered chelate ring . Beyond therapeutic applications, this ligand is highly effective for sequestering metal ions—including iron, copper, cobalt, and nickel—from aqueous solutions, with utility in environmental remediation and industrial wastewater treatment . The terephthalamide core allows for straightforward synthetic modification, facilitating the tailoring of properties like solubility and bioavailability for specific research needs . Researchers value this compound for developing multifunctional agents and studying metal ion homeostasis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1262718 2,3-Dihydroxyterephthalamide CAS No. 41491-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41491-11-6

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2,3-dihydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C8H8N2O4/c9-7(13)3-1-2-4(8(10)14)6(12)5(3)11/h1-2,11-12H,(H2,9,13)(H2,10,14)

InChI Key

LLCOYXFXKCXIEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)N)O)O)C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)O)O)C(=O)N

Synonyms

2,3-DHPA
2,3-dihydroxyterephthalamide

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydroxyterephthalamide and Its Advanced Derivatives

Efficient Synthetic Pathways to 2,3-Dihydroxyterephthalamide Core Structure

Direct Activation Strategies for 2,3-Dihydroxyterephthalic Acid

The direct conversion of the carboxylic acid groups of 2,3-dihydroxyterephthalic acid into amides without isolating an activated intermediate is a key feature of efficient syntheses. One successful strategy involves the in situ formation of a more reactive species from the diacid. For instance, the diacid can be converted to its corresponding di-acid chloride or another activated ester, which then readily reacts with the desired amine. A common method involves the use of coupling agents that facilitate the formation of the amide bond under mild conditions, which is crucial for preventing side reactions involving the unprotected phenol (B47542) groups.

A particularly effective method involves the conversion of 2,3-dimethoxyterephthalic acid to its acid chloride using oxalyl chloride. This intermediate can then be reacted with an appropriate amine. The final step is the deprotection of the methyl ethers to reveal the dihydroxy product. However, an even more direct approach that avoids protection altogether is highly desirable. nih.gov

Implementation of In Situ Protecting Group Chemistries

The concept of in situ protection or activation can be applied to the synthesis of 2,3-dihydroxyterephthalamides. In this context, the reaction conditions are chosen such that the phenolic hydroxyls are transiently and reversibly protected or are simply unreactive towards the specific reagents used for amide bond formation. This can be achieved by carefully selecting the solvent, temperature, and coupling agents. This approach, which avoids the discrete steps of adding and removing a protecting group, represents a more elegant and efficient synthetic design. nih.gov

Strategic Derivatization and Scaffold Incorporation

The functionalization of the this compound core, particularly at the amide nitrogen atoms, allows for the fine-tuning of its chemical and physical properties. This derivatization is crucial for applications such as tailoring solubility, modulating electronic properties, or attaching the chelator to a solid support.

Synthesis of Symmetrically and Unsymmetrically Substituted Amide Linkages

The streamlined synthetic methodologies that avoid phenol protection also provide the flexibility to create both symmetrically and unsymmetrically substituted amides. nih.gov

Symmetrical derivatives are prepared by reacting the activated 2,3-dihydroxyterephthalic acid derivative with two or more equivalents of a single amine.

Unsymmetrical derivatives can be synthesized through a stepwise approach. First, the activated diacid is reacted with one equivalent of the first amine, leading to a mono-amido, mono-acid intermediate. After isolation or in situ, this intermediate is then reacted with a different amine to yield the unsymmetrically substituted this compound. This procedure allows for the introduction of two distinct functionalities onto the core scaffold. nih.gov

Substitution Pattern General Synthetic Approach Key Features
SymmetricalReaction of activated diacid with ≥2 eq. of one amine.Simpler, one-step amidation.
UnsymmetricalStepwise reaction with one eq. of the first amine, followed by reaction with a second, different amine.Allows for the introduction of two different R-groups, creating bifunctional molecules.

Preparation of N,N'-Dialkyl-2,3-Dihydroxyterephthalamide Analogues

The synthesis of N,N'-dialkyl analogues follows the general principles of amide bond formation. The activated 2,3-dihydroxyterephthalic acid core is reacted with the corresponding primary or secondary alkylamines. For example, the synthesis of N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) has been reported, where it is used as a highly effective chelator for metal ions. nih.gov The preparation involves the reaction of the free ligand (H₂ETAM) in a suitable solvent like methanol. nih.gov

The general synthesis of such dialkyl derivatives can be achieved by reacting the activated diacid with the desired alkylamine. The reaction conditions are chosen to favor the formation of the amide bond.

Reactant 1 Reactant 2 Product Reference
Activated 2,3-dihydroxyterephthalic acidAlkylamine (e.g., Ethylamine)N,N'-Dialkyl-2,3-dihydroxyterephthalamide nih.gov
H₂ETAM (N,N'-diethyl-2,3-dihydroxyterephthalamide)Metal acetylacetonate (B107027) (M(acac)₄)Metal-ETAM complex nih.gov

This strategic derivatization to produce N,N'-dialkyl analogues is crucial for developing chelators with specific properties for applications in areas like nuclear waste remediation. nih.gov

Design and Synthesis of Polydentate Ligands Featuring this compound Moieties (e.g., Hexadentate, Octadentate Ligand Systems)

The development of high-affinity metal chelators often involves incorporating multiple bidentate this compound units into a single, larger molecule to achieve a higher denticity, such as hexadentate or octadentate systems. This multidentate approach significantly enhances the stability of the resulting metal complexes due to the chelate effect.

Hexadentate Ligands: A notable strategy involves the synthesis of linear hexadentate ligands by combining TAM moieties with other chelating units, such as hydroxypyridinone (HOPO). nih.govacs.org These mixed-ligand systems are often built upon a polyamine backbone like spermidine (B129725). nih.govacs.orgnih.gov The synthesis involves a modular approach where different binding units are systematically coupled. For instance, a series of hexadentate ligands were prepared by varying the combination of methyl-3,2-hydroxypyridinone and this compound units. nih.govacs.org The incremental replacement of hydroxypyridinone groups with terephthalamide (B1206420) units was found to markedly increase the stability of the iron complexes formed. nih.govacs.org One of the most stable iron complexes reported features a non-tripodal, linear scaffold, demonstrating the effectiveness of this design. nih.govacs.org

In a specific example, a hexadentate ligand, 5-LIO(TAMmeg)₂(TAM), was synthesized where the bifunctional this compound itself forms an integral part of the ligand backbone. nih.gov The synthesis involved coupling a di-substituted, benzyl-protected TAM-thiazolide with a diamine, followed by reaction with mono-substituted TAM-thiazolide units and subsequent deprotection under acidic conditions. nih.gov

Octadentate Ligand Systems: While covalently linked octadentate ligands are complex to synthesize, octadentate coordination environments are readily achieved through the self-assembly of four bidentate TAM ligands around a suitable metal ion. This is particularly effective for large, highly charged metal ions like actinides and other M(IV) cations. For example, the ligand N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) has been shown to form highly stable, eight-coordinate complexes with Zr(IV), Ce(IV), and Th(IV). nih.gov The synthesis of these complexes is typically achieved by reacting the deprotonated ligand (e.g., H₂ETAM with KOH) with a metal precursor (e.g., M(acac)₄) in a methanolic solution, leading to the formation of [M(ETAM)₄]⁴⁻ species. nih.gov Solution thermodynamic studies confirm the formation of a 1:4 metal-to-ligand complex. nih.gov

Ligand TypeExample CompoundKey Synthetic FeatureTarget Metal IonReference
Hexadentate (Linear)Mixed HOPO-TAM Ligands on SpermidineSystematic coupling of different bidentate units to a polyamine scaffold.Fe(III) nih.govacs.org
Hexadentate (Linear)5-LIO(TAMmeg)₂(TAM)Central TAM unit integrated into the ligand backbone via thiazolide coupling.Fe(III) nih.gov
Octadentate (Coordination Complex)[Th(ETAM)₄]⁴⁻Self-assembly of four bidentate ETAM ligands around a Th(IV) center.Th(IV), Zr(IV), Ce(IV) nih.gov

Integration of this compound into Polyamine, Linear, and Tripodal Scaffolds

The efficacy of a chelator is determined not only by its binding units but also by the scaffold that holds them in the correct orientation. The this compound moiety has been successfully integrated into various molecular scaffolds.

Polyamine and Linear Scaffolds: Linear polyamines like spermidine and spermine (B22157) are common backbones for creating flexible chelators. nih.gov The synthesis of these conjugates typically involves the acylation of the amine groups on the scaffold with an activated form of 2,3-dihydroxyterephthalic acid. A streamlined method involves reacting the diester of the protected terephthalate (B1205515) with the amine, which serves as both nucleophile and solvent. justia.com More sophisticated methods utilize coupling agents or activate the carboxylic acid groups, for example as a thiazolide, to ensure efficient amide bond formation with the polyamine backbone. nih.gov These linear ligands, while flexible, have proven remarkably effective, with some demonstrating stabilities comparable to more rigid tripodal designs. nih.govacs.org

Tripodal Scaffolds: Tripodal scaffolds, such as those based on tris(2-aminoethyl)amine (B1216632) (TREN), are prized for enforcing a specific coordination geometry around a metal ion. The synthesis of a tripodal TAM-based ligand generally involves conjugating three bidentate TAM units to the three "arms" of the tripodal amine. rsc.org This is achieved by reacting a suitable derivative of 2,3-dihydroxyterephthalic acid with the primary amine groups of the scaffold. Often, the synthesis starts with a tripodal acid to which ligands containing a free amino group are attached. rsc.org A common synthetic route involves first preparing a mono-functionalized TAM derivative, which is then coupled to the tripodal backbone. To avoid polymerization and ensure a high yield of the desired product, protecting group chemistry is often essential, for instance, by using benzyl (B1604629) ethers for the catechol hydroxyl groups, which are removed in the final step of the synthesis.

Scaffold TypeSynthetic ApproachKey Intermediates/ReagentsAdvantage of ScaffoldReference
Linear Polyamine (e.g., Spermidine)Acylation of amine groups with activated TAM.TAM-thiazolide, SpermidineFlexibility; proven in vivo efficacy. nih.govacs.orgnih.gov
Tripodal (e.g., TREN-based)Coupling of three TAM units to the scaffold's arms.Tris(2-aminoethyl)amine (TREN), Benzyl-protected TAMPre-organizes binding groups for high complex stability. rsc.org

Advanced Synthetic Techniques for this compound Conjugates

The creation of complex conjugates featuring this compound requires robust and efficient synthetic methodologies. These techniques aim to improve yield, simplify purification, and allow for the construction of well-defined molecular architectures.

For more complex constructions, the use of activated esters is a key technique. The preparation of a 2,3-bis(benzyloxy)terephthaloyl-bis(thiazolide) intermediate has been shown to be an effective strategy. nih.gov This activated species reacts cleanly with primary or secondary amines on a scaffold molecule to form the desired amide bonds, providing a reliable method for building intricate, multi-component ligands. nih.gov This approach offers high control over the final structure, which is crucial when synthesizing mixed-ligand systems or attaching the chelator to larger biomolecules.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydroxyterephthalamide and Its Metal Complexes

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the electronic and molecular structure of 2,3-dihydroxyterephthalamide. These methods provide critical information on bond connectivity, functional group vibrations, electronic transitions, and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov

¹H and ¹³C NMR: For the this compound ligand, ¹H and ¹³C NMR are primary tools for structural confirmation. In ¹H NMR, the aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region (typically 6.5-8.0 δ), with their splitting patterns revealing their substitution arrangement. libretexts.orglibretexts.org The protons of the hydroxyl (-OH) and amide (-NH) groups would exhibit chemical shifts that are sensitive to solvent and concentration, often appearing as broad singlets. youtube.com In ¹³C NMR, distinct signals would be observed for the carbonyl carbons of the amide groups (around 165-180 ppm), the aromatic carbons bearing hydroxyl groups, and the other aromatic carbons, confirming the carbon skeleton of the molecule. wisc.edu

Solution-Phase NMR: When this compound forms complexes with diamagnetic metal ions (like Zn²⁺, Ga³⁺, or Lu³⁺), NMR is used to study the coordination event. nih.gov Upon binding to a metal, changes in the chemical shifts of the ligand's protons and carbons, particularly those near the binding site (the catechol and amide groups), provide definitive evidence of complexation. Linewidth broadening of specific signals can also indicate restricted motion upon coordination. Titration experiments, where the metal ion is incrementally added to a solution of the ligand, allow for the determination of binding stoichiometry and affinity. nih.gov

Variable-Temperature (VT) NMR: VT-NMR is employed to study dynamic processes in metal complexes of this compound. vnu.edu.vn These experiments can reveal information about the kinetics of ligand exchange, conformational changes within the complex, or fluxional behavior where different parts of the molecule are in rapid equilibrium. researchgate.net For paramagnetic complexes, VT-NMR is particularly crucial for studying temperature-dependent magnetic properties and understanding paramagnetic shifts. nih.govbohrium.com

NMRD Profiles: Nuclear Magnetic Relaxation Dispersion (NMRD) profiles are essential for characterizing paramagnetic metal complexes, especially those involving lanthanide ions like Gd³⁺, which are of interest for medical imaging applications. nih.gov This technique measures the longitudinal relaxivity (r₁) of water protons as a function of the magnetic field strength. researchgate.net The shape of the resulting profile provides critical information about the parameters governing relaxation enhancement, such as the number of coordinated water molecules (q), the rotational correlation time (τR), and the electronic relaxation time (τs). researchgate.netnih.gov This data is vital for optimizing the efficacy of potential MRI contrast agents based on this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Functional GroupNucleusTypical Chemical Shift (ppm)Notes
Aromatic C-H¹H6.5 - 8.0Shift and multiplicity depend on substitution pattern. libretexts.orglibretexts.org
Phenolic O-H¹H4.0 - 12.0Shift is variable, often broad; depends on solvent and H-bonding.
Amide N-H¹H7.5 - 8.5Shift is variable, often broad.
Carbonyl C=O¹³C165 - 180Typical range for amide carbonyls. wisc.edu
Aromatic C-O¹³C145 - 160Carbon attached to the hydroxyl group.
Aromatic C-C¹³C110 - 140Unsubstituted and C-C(O) carbons on the ring. wisc.edu

Vibrational Spectroscopy for Ligand and Complex Characterization

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and sensitive technique for identifying the functional groups in this compound and its metal complexes. The spectrum of the free ligand is characterized by distinct absorption bands corresponding to O-H stretching of the hydroxyl groups (typically broad, ~3200-3600 cm⁻¹), N-H stretching of the amide groups (~3100-3500 cm⁻¹), and a strong C=O stretching (Amide I band) at ~1630-1680 cm⁻¹. Upon coordination to a metal ion, significant changes are observed in the FTIR spectrum. The deprotonation of the hydroxyl groups upon binding leads to the disappearance or significant attenuation of the O-H stretching band. The C=O stretching frequency often shifts to a lower wavenumber, indicating a weakening of the carbonyl bond due to coordination of the oxygen atom to the metal center. Furthermore, new bands typically appear in the low-frequency region (below 600 cm⁻¹), which are attributed to metal-oxygen (M-O) vibrations, providing direct evidence of coordination. researchgate.netsemanticscholar.org

Table 2: Typical FTIR Absorption Bands for this compound and its Metal Complexes

VibrationWavenumber (cm⁻¹) - Free LigandWavenumber (cm⁻¹) - Metal ComplexInterpretation of Change
O-H Stretch (Phenolic)3200 - 3600Absent or diminishedDeprotonation upon coordination.
N-H Stretch (Amide)3100 - 3500Broadened or slightly shiftedInvolvement in hydrogen bonding within the complex structure.
C=O Stretch (Amide I)1630 - 16801580 - 1650Shift to lower frequency indicates C=O coordination to the metal.
C=C Stretch (Aromatic)1450 - 1600Minor shiftsConfirms integrity of the aromatic ring.
M-O StretchNot Applicable400 - 600Appearance of new bands confirms metal-ligand bond formation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Ligand and Complex Studies

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. It is particularly useful for studying aromatic systems and transition metal complexes, which often have characteristic absorptions in the 200-800 nm range. nih.gov

For the this compound ligand itself, the UV-Vis spectrum is dominated by high-energy π → π* transitions associated with the aromatic ring, typically appearing as strong absorption bands in the UV region (< 350 nm). spectrabase.comresearchgate.net

Upon forming a complex with a transition metal ion, new absorption bands often appear at longer wavelengths, extending into the visible region of the spectrum. These new bands are frequently assigned as Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.net In the case of this compound, which is an electron-rich catechol derivative, an electron can be promoted from a ligand-based orbital to an empty or partially filled d-orbital on the metal center. The energy (and thus, the color) of these LMCT bands is highly sensitive to the nature of the metal ion and its oxidation state, making UV-Vis spectroscopy a valuable tool for characterizing the electronic structure of the resulting complexes. nih.gov

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique ideally suited for the analysis of metal-ligand complexes in solution. researchgate.netresearchgate.net It allows for the transfer of intact, non-volatile complexes from solution to the gas phase for analysis. In studies of this compound complexes, ESI-MS can directly observe ions corresponding to various metal-ligand stoichiometries, such as [M + L], [M + 2L], or [M + 3L], where M is the metal and L is the ligand. nih.gov The isotopic pattern of the observed peaks, especially for metals with multiple stable isotopes, provides definitive confirmation of the metal's presence and the complex's composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing insight into the connectivity and stability of the complex. nih.govnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB is another soft ionization technique that has been historically important for the analysis of non-volatile and thermally labile compounds, including organometallics and coordination complexes. wikipedia.orglibretexts.org In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as Argon or Xenon). umd.edu This process sputters sample ions into the gas phase, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org For metal complexes of this compound, FAB-MS can provide crucial molecular weight information, complementing data from ESI-MS. illinois.edunih.gov

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular and electronic structure, X-ray crystallography offers an unambiguous, three-dimensional picture of the atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction of this compound Ligands and Their Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, space group symmetry, and the exact coordinates of every atom in the structure. researchgate.net

For the this compound ligand, a crystal structure would reveal details of its molecular conformation and the intermolecular interactions, such as the extensive hydrogen bonding network formed by the hydroxyl and amide groups.

When applied to metal complexes of this compound, this technique provides a wealth of information. scispace.com It can unambiguously determine the coordination number and geometry of the metal center (e.g., octahedral, trigonal prismatic), the precise bond lengths and angles between the metal and the ligand's donor atoms, and the "bite angle" of the bidentate catechol moiety. Furthermore, it reveals how individual complex molecules pack in the crystal lattice and details the supramolecular architecture held together by hydrogen bonds and other non-covalent interactions. This information is critical for understanding the stability and properties of the material.

Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterExample DataInformation Provided
Crystal SystemMonoclinicThe basic symmetry of the crystal lattice.
Space GroupP2₁/cThe specific symmetry operations that define the unit cell.
a, b, c (Å)16.0, 17.1, 16.1Dimensions of the unit cell.
α, β, γ (°)90, 113.8, 90Angles of the unit cell.
Metal Coordination Number6Number of donor atoms bonded to the metal center.
Coordination GeometryDistorted OctahedralThe 3D arrangement of donor atoms around the metal.
M-O Bond Lengths (Å)1.98 - 2.05The distances between the metal and coordinating oxygen atoms.
O-M-O Bite Angle (°)~78°The angle formed by the two coordinating catechol oxygens and the metal.

Analysis of Coordination Geometry and Ligand Conformation within Metal Chelates

The coordination geometry of metal complexes involving this compound and its derivatives is significantly influenced by the nature of the central metal ion. Spectroscopic and crystallographic studies have revealed a range of coordination numbers and geometries, highlighting the versatility of this ligand in forming stable chelates.

For instance, with M(IV) ions such as Zirconium(IV), Cerium(IV), and Thorium(IV), the N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) ligand has been shown to form robust complexes. nih.gov X-ray diffraction analysis of the potassium salt of the zirconium complex, K₄[Zr(ETAM)₄], and the tetrakis(trimethylbenzylammonium) salt of the thorium complex, [Me₃BnN]₄[Th(ETAM)₄], has provided detailed insights into their solid-state structures. nih.gov In these complexes, the metal centers are typically surrounded by multiple ETAM ligands, leading to high coordination numbers. A dimeric thorium complex, (NMe₄)₄[Th(ETAM)₃MeOH]₂, has also been structurally characterized. nih.gov

In the case of complexes with Iron(III) and Vanadium(IV), UV-visible spectroscopy suggests a pseudooctahedral geometry around the metal center, particularly when the this compound moiety is incorporated into larger macrobicyclic triscatecholate ligands.

Furthermore, a gallium complex with a ligand containing two 2,3-dihydroxyterephalamide (TAM) units, TRENHOPOTAM2, has been structurally characterized by X-ray diffraction. researchgate.net The crystallographic data reveals specific details about the ligand conformation and the coordination environment of the gallium ion. researchgate.net The conformation of the ligand itself is often predisposed for metal ion binding, facilitating the formation of stable chelate structures.

The following table summarizes the crystallographic data for selected metal complexes containing this compound or its derivatives, illustrating the diversity in their coordination environments.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
K₄[Zr(ETAM)₄]MonoclinicC2/cZirconium(IV) coordinated by four ETAM ligands. nih.gov
[Me₃BnN]₄[Th(ETAM)₄]TriclinicP-1Thorium(IV) coordinated by four ETAM ligands. nih.gov
(NMe₄)₄[Th(ETAM)₃MeOH]₂MonoclinicP2₁/cDimeric structure with bridging and terminal ligands. nih.gov
[Ga(TRENHOPOTAM2)]MonoclinicP2₁/cGallium(III) in a defined coordination environment with a mixed-functionality ligand. researchgate.net

Investigation of Intermolecular Interactions in Crystalline Structures (e.g., Hydrogen Bonding Networks)

The this compound molecule itself possesses multiple hydrogen bond donors (the hydroxyl and amide groups) and acceptors (the carbonyl and hydroxyl oxygens), making it an excellent candidate for the formation of extensive hydrogen bond networks. conicet.gov.ar These interactions can occur between the ligand molecules themselves or, in the case of solvated crystals, with solvent molecules.

The study of intermolecular interactions in molecular crystals is a broad field, and the principles derived from it can be applied to understand the structures of this compound-containing compounds. researchgate.net The nature and geometry of hydrogen bonds, such as O-H···O and N-H···O interactions, are key determinants of the crystal packing. The analysis of these networks often reveals recurring motifs, such as chains, rings, and sheets, which are fundamental to the principles of crystal engineering.

Electrochemical Characterization

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of this compound metal complexes. This method provides valuable information about the formal reduction potentials and the reversibility of electron transfer processes, which are crucial for understanding the electronic structure and potential applications of these complexes.

The redox behavior of metal complexes with this compound is influenced by both the central metal ion and the substituents on the ligand. For example, the electrochemical study of a titanium(IV) complex with an N,N'-dialkyl-2,3-dihydroxyterephthalamide ligand, K₂[Ti(etTAM)₂(OCH₃)₂], revealed a midpoint potential for the reduction of the complex to be -0.98 V. researchgate.net

The electrochemistry of iron complexes with ligands containing catecholate groups, which are structurally similar to the binding site of this compound, has also been investigated. For instance, the ferric enterobactin (B1671361) complex exhibits a reversible reduction at pH values above 10, with a formal potential of -986 mV versus the normal hydrogen electrode (NHE) at pH 10. researchgate.net At lower pH, the reduction potential becomes less negative, indicating a pH-dependent redox behavior. researchgate.net This pH dependence is a common feature for complexes with proton-labile ligands.

The following table presents representative electrochemical data for metal complexes containing this compound or analogous ligands.

ComplexMetal IonRedox Potential (V vs. NHE)pHReference
K₂[Ti(etTAM)₂(OCH₃)₂]Ti(IV)-0.98Not specified researchgate.net
Ferric EnterobactinFe(III)-0.98610 researchgate.net
Ferric EnterobactinFe(III)~ -0.750 (estimated)7 researchgate.net

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of materials, including those based on this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the presence of coordinated or solvated molecules, and the composition of the final residue.

The thermal stability of metal-organic frameworks (MOFs) and coordination polymers, which can be constructed using this compound as a linker, is a critical parameter for their practical applications. The decomposition temperature of a MOF is influenced by several factors, including the nature of the organic linker and the metal node. bohrium.comresearchgate.net

For instance, a cadmium-based MOF, [Cd₅(atr)₇(Ac)₃(H₂O)₂], has a thermal decomposition temperature of 343 °C, indicating high thermal stability. researchgate.net In general, the thermal decomposition of MOFs can proceed through linker fragmentation or node-centered rearrangements. digitellinc.com For carboxylate-based MOFs, decomposition often involves the fragmentation of the organic linker, leaving behind a metal oxide residue. digitellinc.com

Coordination Chemistry of 2,3 Dihydroxyterephthalamide: Fundamental Ligand Metal Interactions and Complex Speciation

Thermodynamic and Kinetic Aspects of Metal Ion Complexation

The stability and formation speed of metal complexes with 2,3-dihydroxyterephthalamide are governed by fundamental thermodynamic and kinetic principles. These factors are critical in determining the ligand's efficacy in various applications, from metal sequestration to biomedical uses.

The affinity of a ligand for a metal ion is quantified by its formation constants (log K or log β values), while its proton association constants (often denoted as log β₀₁₁) indicate its acid-base properties. These constants are typically determined through potentiometric and spectrophotometric titrations. academie-sciences.fr

Solution thermodynamic studies have also been employed to determine the formation constants for the complexation of Thorium(IV) with N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM), highlighting the ligand's strong affinity for actinide(IV) ions. nih.gov

Table 1: Proton Association and Metal Formation Constants for this compound Derivatives

This table is interactive. Click on the headers to sort the data.

Ligand/Complex Constant Type log Value Metal Ion Conditions Reference
2,3-dihydroxy-N,N'-diethylterephthalamide Proton Association (log β₀₁₁) 10.83 H⁺ 25°C academie-sciences.fr
2,3-dihydroxy-N,N'-diethylterephthalamide Proton Association (log β₀₁₂) 17.09 H⁺ 25°C academie-sciences.fr
Fe(III)-diethylterephthalamide Formation Constant (log β₁₁₀) 17.27 Fe³⁺ 25°C academie-sciences.fr
Fe(III)-diethylterephthalamide Formation Constant (log β₁₂₀) 31.59 Fe³⁺ 25°C academie-sciences.fr
Fe(III)-diethylterephthalamide Formation Constant (log β₁₃₀) 42.67 Fe³⁺ 25°C academie-sciences.fr
N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) Formation Constant (log K₁₁₀) 17.47 Th⁴⁺ - nih.gov
N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) Formation Constant (log K₁₂₀) 13.23 Th⁴⁺ - nih.gov
N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) Formation Constant (log K₁₃₀) 8.28 Th⁴⁺ - nih.gov
N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) Formation Constant (log K₁₄₀) 6.57 Th⁴⁺ - nih.gov

The kinetics of complex formation and dissociation are as important as thermodynamic stability. Studies on ligands incorporating the this compound (TAM) moiety have provided insights into their binding kinetics with the uranyl ion (UO₂²⁺). Hexadentate ligands that combine TAM and hydroxypyridinone-amide (HOPO) groups have been shown to exhibit slow binding kinetics with uranyl. acs.orgnih.gov Despite the slower kinetics, these ligands demonstrate uranyl affinities that are, on average, six orders of magnitude greater than similar ligands containing only HOPO groups. acs.orgnih.gov This suggests that the high affinity for the uranyl ion is primarily derived from the presence of the TAM moiety. acs.orgnih.gov

Further kinetic investigations into uranyl complexation have shown that the reaction rates can be influenced by the ligand structure and the presence of other species in solution. nih.gov For instance, the complexation of uranyl enhances the reaction kinetics of certain ligands with dodecane (B42187) radical cations, a process relevant to nuclear fuel reprocessing. nih.gov

The stability and speciation of metal complexes with this compound are highly dependent on the pH of the solution. The deprotonation of the ligand's hydroxyl groups is a prerequisite for chelation, and this process is directly controlled by the pH. The electron-withdrawing nature of the amide groups in the TAM structure lowers the pKa values of the catechol protons, enabling the ligand to bind metal ions like Fe³⁺ at a lower pH compared to other catechol-based chelators. academie-sciences.fr

The stability of metal-ligand complexes often shows a strong pH dependence. For many complexes, decomposition can occur at low pH values due to the protonation of the ligand, which competes with the metal ion for the binding sites. researchgate.net Conversely, as the pH increases, the ligand becomes fully deprotonated, favoring stable complex formation. researchgate.net Studies on ligands incorporating the TAM moiety have shown consistent uranyl affinity across a variable pH range, highlighting their robustness in different chemical environments. acs.orgnih.gov The speciation, or the distribution of different complex forms in solution, is also heavily influenced by pH, with different metal-to-ligand ratio complexes predominating at different pH levels. researchgate.net

While temperature is a fundamental parameter affecting reaction kinetics and thermodynamic equilibria, specific detailed studies on its influence on this compound complex stability are less commonly reported in the reviewed literature compared to the extensive research on pH effects.

Chelation of Actinide and Lanthanide Series Elements

The strong chelating properties of this compound and its derivatives make them promising candidates for binding actinide and lanthanide elements. This is particularly relevant for applications in nuclear waste remediation and medical radionuclide decorporation.

The this compound (TAM) structure is a key component in ligands designed for actinide chelation. The uranyl ion (UO₂²⁺), the most stable form of uranium in aqueous, aerobic environments, is a primary target. nih.govnih.gov Ligands incorporating the TAM moiety have been developed as potent uranyl chelating agents. acs.orgnih.gov The high affinity for uranyl is attributed mainly to the TAM part of the ligand, which dominates the bonding in these complexes. acs.orgnih.gov

While direct studies on this compound with plutonium and americium are part of ongoing research, related catechol-based compounds have been investigated. For example, 2,3-dihydroxybenzoic acid (DHBA), which shares the same catechol binding unit, has been tested for its ability to remove plutonium and americium, showing a modest reduction in their retention in the liver. These findings suggest the potential of the dihydroxy-aromatic acid scaffold in designing more effective chelators for these actinides. The development of such chelating agents is crucial for treating internal contamination with elements like plutonium and americium. nih.gov

This compound derivatives have demonstrated a high affinity for tetravalent metal ions, including the actinide thorium(IV) and the lanthanide cerium(IV), which serves as a stable analog for Pu(IV). nih.gov The ligand N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) has been specifically characterized as a chelator for Th(IV) and Ce(IV). nih.gov

Formation of Complexes with Gadolinium and Zirconium

The coordination chemistry of this compound (a derivative of which is known as TAM) and its analogues with gadolinium(III) and zirconium(IV) has been a subject of significant research interest, driven by potential applications in magnetic resonance imaging (MRI) and radiopharmaceuticals, respectively.

Gadolinium(III) complexes are widely utilized as contrast agents in MRI. mri-q.comrsc.org The effectiveness of a Gd(III)-based contrast agent is linked to its stability and relaxivity, which in turn are influenced by the coordination environment of the metal ion. mri-q.comnih.gov Research into 1,2-hydroxypyridinone (1,2-HOPO) based chelators, which share some structural similarities with the catecholamide functionality of this compound, has shown that these ligands can form highly stable complexes with Gd(III). nih.gov For instance, heteropodal bis-1,2-HOPO-TAM complexes of gadolinium have been synthesized and studied. These complexes exhibit high conditional stability constants, with pGd values in the range of 18.5 to 19.7, which are comparable to or even higher than some commercially available contrast agents. nih.gov The high stability is crucial to prevent the release of toxic free Gd(III) ions in vivo. nih.gov Furthermore, these complexes often feature two inner-sphere water molecules with fast exchange rates, a desirable property for enhancing relaxivity and thus, image contrast. nih.gov

Zirconium(IV) chelation by this compound and its derivatives, such as N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM), has been explored for applications in nuclear medicine, particularly for the chelation of the radioisotope Zirconium-89 (⁸⁹Zr). nih.govnih.gov The ligand ETAM has been shown to be an effective chelator for Zr(IV), forming stable complexes. nih.gov The synthesis and characterization of the potassium salt of the [Zr(ETAM)₄]⁴⁻ complex have been reported, prepared from Zr(acac)₄ and the ligand in the presence of a base. nih.govacs.org X-ray diffraction analysis of K₄[Zr(ETAM)₄] revealed its crystal structure. nih.govacs.org The high affinity of terephthalamide-based ligands for tetravalent actinides, which share chemical similarities with Zr(IV), further underscores their potential for sequestering high-valent metal ions. nih.govacs.org The development of stable Zr(IV) complexes is critical for the design of ⁸⁹Zr-based radiopharmaceuticals, as the instability of currently used chelators like desferrioxamine (DFO) in vivo can lead to the release of the radioisotope. nih.gov The formation of mononuclear zirconium complexes with N,O-chelation is a key strategy in developing precursors for applications like atomic layer deposition of ZrO₂ thin films. rsc.org

Investigation of Metal-Ligand Stoichiometry and Coordination Number Variability in Complexes

Investigations into the complexation of various metal ions with derivatives of this compound have revealed a range of stoichiometries and coordination numbers. For instance, in the case of titanium(IV) complexation with N,N'-dialkyl-2,3-dihydroxyterephthalamides (alTAMs), both 1:2 and 1:3 metal-to-ligand species have been identified in aqueous solutions using electrospray ionization mass spectrometry (ESI-MS). nih.govamazonaws.com The X-ray crystal structure of a 1:2 Ti(IV)/etTAM complex, specifically K₂[Ti(etTAM)₂(OCH₃)₂], has been determined, confirming the coordination of two etTAM ligands to the titanium center. nih.gov Furthermore, a structure for a 1:3 Ti/etTAM species, Na₂[Ti(etTAM)₃], has also been proposed, indicating the ability of the ligand to form complexes with different stoichiometries. nih.govamazonaws.com

The coordination number of the metal center can also vary. Lanthanide(III) complexes, for example, are known to exhibit a wide range of coordination numbers, often favoring higher values. mri-q.commdpi.com While specific studies on the coordination number of this compound with all lanthanides are not extensively detailed in the provided context, the general trend for lanthanide complexes is the adoption of coordination numbers such as eight, nine, or ten, leading to geometries like the tricapped trigonal prism or capped square antiprism. mri-q.commdpi.com For zirconium(IV), which is a larger ion, eight-coordination is common, as seen in the [Zr(ETAM)₄]⁴⁻ complex where four bidentate ETAM ligands coordinate to the metal center. nih.govacs.org The geometry of zirconium tetraazamacrocycle complexes can vary depending on the other ligands present in the coordination sphere. nih.gov

The method of continuous variations, also known as Job's method, is a common technique used to determine the stoichiometry of metal-ligand complexes in solution. libretexts.org This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant and measuring a physical property that is proportional to the complex concentration, such as absorbance. The maximum value of this property corresponds to the stoichiometric ratio of the complex. libretexts.org

Complexation of Transition Metal Ions

Iron(III) Chelation: Stability Constants and Selectivity Studies

2,3-Dihydroxyterephthalamides are highly effective chelating agents for iron(III), forming exceptionally stable complexes. researchgate.netacademie-sciences.fracs.org This strong affinity is attributed to the hard Lewis acid nature of Fe(III) and the hard Lewis base character of the catecholate oxygen donor atoms of the ligand. The stability of these complexes is quantified by their formation constants (β), which are often expressed in logarithmic form (log β).

The substituents on the amide nitrogens can influence the stability of the resulting iron complexes. For example, the ferric complex of 2,3-dihydroxy-N,N'-bis(2-methoxyethyl)terephthalamide (TAMmeg) is noted to be surprisingly stable for a bidentate terephthalamide (B1206420) iron complex. nih.gov The stability of iron(III) complexes with various ligands is crucial in the context of chelation therapy, where the goal is to sequester excess iron. nih.gov The pM value, which represents the negative logarithm of the free metal ion concentration at physiological pH, is a useful parameter for comparing the sequestering ability of different ligands. researchgate.net The 2,3-dihydroxyterephthalamides exhibit very high pM values, making them potent iron(III) sequestering agents. researchgate.net

The selectivity of a chelating agent for a specific metal ion is a critical factor, especially in biological systems where multiple metal ions are present. While 2,3-dihydroxyterephylamides show a very high affinity for Fe(III), their interaction with other biologically relevant metal ions is also of interest. Studies on bifunctional 3-hydroxy-4-pyridinones, another class of iron chelators, have shown that these ligands are particularly selective for Fe(III) over other essential metal cations like Cu(II) and Zn(II), which is a desirable characteristic for therapeutic applications. mdpi.com This selectivity helps to avoid the depletion of other essential metals. mdpi.com

Table 1: Stability Constants of Iron(III) Complexes with Substituted 2,3-Dihydroxyterephthalamides

Ligandlog β₁₁₀log β₁₂₀log β₁₃₀pM
2,3-dihydroxy-N,N'-dimethylterephthalamide16.430.941.821.1
2,3-dihydroxy-N,N'-diethylterephthalamide17.2731.5942.6721.6
2,3-dihydroxy-N,N'-dipropylterephthalamide31.243.122.7
2,3-dihydroxy-N,N'-bis(2-hydroxyethyl)terephthalamide17.0431.042.1
2,3-dihydroxy-N,N'-bis(ethanesulfonate)terephthalamide18.2431.7240.3
2,3-dihydroxy-N,N'-bis(N,N-dimethylaminoethyl)terephthalamide17.432.545.2
2,3-dihydroxy-N,N'-bis(2-methoxyethyl)terephthalamide (TAMmeg)17.932.143.0

Note: pM = -log[Fe³⁺] at pH 7.4, [Fe]total = 10⁻⁶ M, [L]total = 10⁻⁵ M. Data sourced from researchgate.netnih.gov.

Titanium(IV) Complexation and its Analogies to Biological Systems (e.g., Siderophores, Tunichromes)

The coordination chemistry of titanium(IV) with this compound derivatives serves as a valuable model for understanding the interactions of Ti(IV) with biological ligands like siderophores and tunichromes. nih.govacs.orgresearchgate.net Siderophores are iron-chelating compounds produced by microorganisms, and tunichromes are vanadium-binding compounds found in tunicates; both often feature catecholate or hydroxamate functionalities that can also bind strongly to Ti(IV). nih.govacs.org

N,N'-dialkyl-2,3-dihydroxyterephthalamides (alTAMs) have been used as analogues of catecholamide-containing biomolecules to study the aqueous chemistry of Ti(IV). nih.govacs.org These ligands are effective at stabilizing Ti(IV) against hydrolytic precipitation, forming soluble and tractable complexes. nih.govacs.org Studies using mass spectrometry and UV/Vis spectroscopy have characterized the complexes formed between Ti(IV) and the methyl derivative of alTAM (meTAM). nih.govacs.org

Further investigations with the ethyl derivative (etTAM) have involved X-ray crystallography, cyclic voltammetry, and spectropotentiometric titrations. nih.govacs.org ESI-MS of aqueous solutions of Ti(IV) and etTAM revealed the presence of both 1:2 and 1:3 metal-to-ligand species. nih.govamazonaws.com The crystal structure of a 1:2 complex, K₂[Ti(etTAM)₂(OCH₃)₂], has been determined, providing insight into the coordination geometry around the titanium center. nih.govacs.org Additionally, a structure for a 1:3 Ti/etTAM complex, Na₂[Ti(etTAM)₃], has been proposed, illustrating the connectivity of the ligands to the metal. nih.govamazonaws.com Spectropotentiometric titrations in water have identified three different metal-containing species in solution over a pH range of 3 to 10. nih.govacs.org

These studies on the Ti(IV)-terephthalamide system provide a fundamental understanding of how naturally occurring chelators might interact with and transport titanium in biological and environmental systems. nih.govacs.org

Chelation of Other Divalent Transition Metals (e.g., Ni(II), Co(II), Zn(II))

While the primary focus of research on this compound has been on its strong chelation of high-valent metal ions like Fe(III), Ti(IV), and Zr(IV), its interaction with divalent transition metals such as nickel(II), cobalt(II), and zinc(II) is also of interest. The synthesis of heterobinuclear complexes containing both Fe(III) and Zn(II) has been reported, aiming to mimic the active sites of purple acid phosphatases. nih.gov These studies, although not directly on the simple chelation of Zn(II) by this compound alone, indicate the capability of related ligand systems to coordinate Zn(II).

The selectivity of a chelating agent is paramount, especially in biological contexts where a variety of metal ions are present. While 2,3-dihydroxyterephthalamides are known to be highly effective for sequestering Fe(III), their affinity for divalent transition metals is generally lower. This is a desirable characteristic for an iron chelator, as it minimizes the risk of depleting essential divalent metals like Zn(II). The development of ligands that are highly selective for a target metal ion is a key goal in the design of therapeutic chelating agents. mdpi.com

Structural and Conformational Effects on Metal Coordination

The structural and conformational properties of the this compound ligand and its derivatives play a crucial role in their coordination behavior with metal ions. The pre-organization of the ligand's conformation prior to complexation is a significant factor that can influence the stability of the resulting metal complexes. mdpi.com

In the solid state, the crystal structure of metal complexes of this compound derivatives provides valuable information about the coordination geometry, bond lengths, and bond angles. For example, the X-ray crystal structure of the iron complex of 2,3-dihydroxy-N,N'-bis(2-methoxyethyl)terephthalamide (TAMmeg) has been determined, revealing the coordination environment around the iron center. nih.gov Similarly, the crystal structures of zirconium(IV) and thorium(IV) complexes with N,N'-diethyl-2,3-dihydroxyterephthalamide (ETAM) have been characterized, showing eight-coordinate metal centers. nih.govacs.org

The electronic structure of the metal ion can also influence the geometry of the complex. For instance, in isostructural tetrakis(catecholato) complexes of Th(IV) and U(IV), the difference in M-O bond lengths is attributed to the ligand field effect of the 5f² electronic configuration of U(IV) compared to the 5f⁰ configuration of Th(IV). researchgate.net The nature of the substituents on the terephthalamide backbone can also have an effect. For example, the introduction of charged groups on the amide side chains can affect the acidity of the ligand and the stability of the metal complexes. researchgate.netacademie-sciences.fr

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
TAMTerephthalamide
1,2-HOPO1,2-Hydroxypyridinone
ETAMN,N'-diethyl-2,3-dihydroxyterephthalamide
DFODesferrioxamine
alTAMsN,N'-dialkyl-2,3-dihydroxyterephthalamides
meTAMN,N'-dimethyl-2,3-dihydroxyterephthalamide
TAMmeg2,3-dihydroxy-N,N'-bis(2-methoxyethyl)terephthalamide
H₂CAT1,2-dihydroxybenzene
H₂MBA2,3-dihydroxy-N-methylbenzamide
[Ga(DIPTA)₃]³⁻[Ga(N,N-diisopropylterephthalamide)₃]³⁻
H₆ENTEnterobactin (B1671361)
H₆EMECAM1,3,5-tris(2,3-dihydroxybenzamidomethyl)-2,4,6-triethylbenzene
H₆MMECAM1,3,5-tris(2,3-dihydroxybenzamidomethyl)-2,4,6-trimethylbenzene
H₆MECAM1,3,5-tris(2,3-dihydroxybenzamidomethyl)benzene
H₆-3,3,4-CYCAM1,5,9-N,N',N''-tris(2,3-dihydroxybenzoyl)cyclotriazatridecane
H₇TRENCAM⁺2,2',2''-tris(2,3-dihydroxybenzamido)triethylammonium cation
[Fe(DMBA)₃]³⁻[Fe(2,3-dihydroxy-N,N-dimethylbenzamide)₃]³⁻
NTA(BuHP)₃A tripodal hexadentate hydroxypyridin-4-one
H₂L²2-hydroxy-3-(((2-hydroxy-5-methyl-3-(((2-(pyridin-2-yl)ethyl)(pyridin-2-ylmethyl)amino)methyl)benzyl)(pyridin-2ylmethyl)amino)methyl)-5-methylbenzaldehyde
google.comaneNS₃1,4,7-trithia-10-aza-cyclododecane

Role of Intramolecular Hydrogen Bonding in Ligand Conformation and Metal Chelation

Intramolecular hydrogen bonds (IMHBs) are critical noncovalent interactions that can dictate the preferred three-dimensional shape of a molecule, a concept known as preorganization. rsc.orgresearchgate.net By locking a flexible molecule into a more rigid conformation, IMHBs can significantly reduce the entropic penalty associated with metal chelation, thereby enhancing binding affinity. d-nb.info This principle is fundamental to the chelating behavior of this compound.

The this compound moiety features hydroxyl groups and amide groups in close proximity on an aromatic backbone. This arrangement facilitates the formation of a network of intramolecular hydrogen bonds, specifically between the amide N-H donor and the adjacent phenolic oxygen acceptor, and between the phenolic O-H donor and the amide carbonyl oxygen acceptor. These interactions constrain the rotational freedom of the amide substituents and orient the two hydroxyl groups into a conformation that is ideal for coordinating a metal ion. This preorganized binding pocket ensures that the ligand is already in a favorable state for chelation, a property that contributes to its efficacy as a metal chelator. Indeed, structural analysis of multidentate ligands incorporating the terephthalamide (TAM) unit has shown that their conformation appears to be predisposed for metal ion binding. researchgate.net The formation of IMHBs can also enhance the planarity of the molecule, which can influence crystal packing and intermolecular interactions. nih.govsemanticscholar.org

Impact of Ligand Denticity and Backbone Rigidity on Metal Binding Efficacy

The efficacy of a chelator is profoundly influenced by its denticity—the number of donor groups it uses to bind to a central metal ion—and the nature of the scaffold, or backbone, that connects these groups. The this compound unit itself functions as a bidentate ligand, using its two adjacent hydroxyl groups to form a stable five-membered chelate ring with a metal ion. researchgate.net

To achieve higher metal-binding affinity and stability, multiple this compound units can be integrated into a single, larger molecule to create multidentate ligands. For example, hexadentate chelators, which can satisfy the six coordination sites typically preferred by ions like iron(III), have been synthesized by attaching three terephthalamide units to a central scaffold. researchgate.net

The structure of this scaffold is a critical design element. Different backbones impose different degrees of flexibility and conformational constraint on the chelating arms.

Tripodal Backbones: Scaffolds like tris(2-aminoethyl)amine (B1216632) (TREN) are relatively rigid and pre-organize the three chelating arms to converge on a single point, creating a highly stable, cage-like complex around the metal ion. researchgate.netnih.gov The ferric complex of TRENTAM, a ligand with three terephthalamide units on a TREN scaffold, is noted as one of the most stable iron complexes reported. researchgate.net

Linear Backbones: More flexible, linear backbones, such as those derived from spermidine (B129725), connect the chelating units in a series. nih.gov While potentially less pre-organized than tripodal systems, this linearity can be advantageous. The natural siderophore desferrioxamine B, for instance, has a linear arrangement of its binding units. nih.gov Research on linear ligands incorporating this compound has shown they can achieve exceptionally high affinity for iron(III). nih.govresearchgate.net

The choice of backbone thus represents a trade-off between the high preorganization offered by rigid scaffolds and the potential kinetic or biological advantages of more flexible, linear structures.

Rational Design Principles for Optimized Metal Selectivity and Affinity

Engineering of Mixed-Ligand Systems Incorporating this compound and Other Chelating Moieties (e.g., Hydroxypyridinones)

A powerful strategy in modern chelator design is the creation of mixed-ligand systems, where different types of binding units are incorporated into a single molecular scaffold. This approach allows for the fine-tuning of a ligand's properties by combining the distinct advantages of each chelating moiety. A prominent example is the combination of this compound (TAM) units with 3-hydroxy-2-pyridinone (HOPO) or 3-hydroxy-4-pyridinone (HP) units. researchgate.netnih.govnih.gov

Detailed research findings from these mixed-ligand systems have demonstrated clear structure-activity relationships:

Increased Stability: The incremental replacement of hydroxypyridinone units with this compound units markedly increases the stability of the resulting iron(III) complex. nih.govresearchgate.net This is reflected in the increasing values of the formation constants (log β110).

Enhanced Selectivity: The incorporation of terephthalamide groups also improves the selectivity for the ferric ion (Fe³⁺) over the ferrous ion (Fe²⁺). nih.govresearchgate.net

One of the most stable iron complexes reported features a non-tripodal, mixed-ligand scaffold, underscoring the success of this design principle. researchgate.netnih.govresearchgate.net The high affinity for the ferric ion achieved with these linear mixed ligands has been shown to correlate strongly with their efficacy in removing iron in vivo. nih.govresearchgate.net This combinatorial approach, mixing and matching different chelating units on a versatile backbone, represents a key principle for designing new ligands with optimized properties for specific applications. nih.gov

The table below presents the ferric iron complex formation constants for a series of mixed-ligand chelators, illustrating the effect of varying the ratio of hydroxypyridinone to terephthalamide units.

Ligand NameChelating UnitsBackbonelog β110 (Fe³⁺)
3,4-LI(Me-3,2-HOPO)3 HOPOSpermidine25.7
3,4-LI(Me-3,2-HOPO)₂(TAMmeg)2 HOPO, 1 TAMSpermidine30.7
3,4-LI(Me-3,2-HOPO)(TAMmeg)₂1 HOPO, 2 TAMSpermidine36.3
3,4-LI(TAMmeg)3 TAMSpermidine43.8
5-LIO(TAMmeg)₂(TAM)3 TAMModified Linear45.0

Data sourced from Abergel et al., 2006. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxyterephthalamide Systems

Quantum Chemical Approaches for Bonding Analysis

Quantum chemical methods are at the forefront of understanding the intricate bonding characteristics of 2,3-dihydroxyterephthalamide complexes. These approaches provide a framework for analyzing the electronic structure and the nature of interactions between the ligand and metal centers.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the metal-ligand bonding in this compound complexes. DFT calculations can provide a detailed picture of the electronic structure, including the nature of the chemical bonds between the metal ion and the coordinating atoms of the ligand. For instance, in related metal-porphyrazine complexes, DFT has been used to study the geometric and electronic structures, revealing how the metal-ligand bond lengths and the charge on the metal atom are influenced by the ligand's peripheral substituents. mdpi.com

A key aspect of understanding metal-ligand bonding is the analysis of the electron density distribution, often performed using the Quantum Theory of Atoms in Molecules (QTAIM). uni-muenchen.derdd.edu.iquobaghdad.edu.iq This method allows for the characterization of the bond as either predominantly ionic or covalent based on the properties of the electron density at the bond critical point. For example, a positive value of the Laplacian of the electron density (∇²ρ) at the bond critical point is indicative of a closed-shell interaction, typical of ionic bonds, while a negative value suggests a shared-shell interaction, characteristic of covalent bonds. mdpi.com In studies of metal-carbonyl complexes, QTAIM has been instrumental in describing the M-CO interactions as highly polar bonds with some features of transition-metal bonding. uni-muenchen.de Similarly, for this compound complexes, QTAIM can be employed to quantify the degree of covalency in the metal-oxygen bonds.

The electronic structure of these complexes, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), can be readily calculated using DFT. These calculations are crucial for understanding the electronic transitions observed in UV-Vis spectra and the redox properties of the complexes. For example, in tris(β-diketonato)iron(III) complexes, TD-DFT calculations have been used to assign the bands in the UV-Vis spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) and π → π* transitions within the ligand. nih.govmdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Metal Complex Analysis
DFT FunctionalDescriptionCommon Applications
B3LYPHybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Widely used for geometry optimizations and electronic structure calculations of a broad range of molecules. nih.govnih.govrajpub.com
CAM-B3LYPA range-separated hybrid functional that is particularly effective for describing long-range interactions and charge-transfer excitations.Often used for calculating electronic spectra (TD-DFT) and for systems where charge transfer is important. uni-muenchen.denih.gov
ωB97X-D3Range-separated hybrid functional with empirical dispersion correction.Provides accurate redox potentials and is suitable for systems with non-covalent interactions. nih.gov
PBE0Hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange.Good for general-purpose calculations, including geometries and electronic properties.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques offer a complementary approach to quantum chemical methods, allowing for the study of larger systems and dynamic processes. These methods are particularly valuable for exploring the interactions of this compound-based ligands with biological macromolecules and for predicting the stability and properties of their metal complexes.

Computational docking is a powerful technique used to predict the preferred binding orientation of a ligand to a receptor, typically a protein. mdpi.comnanobioletters.comscispace.com This method is instrumental in drug discovery and in understanding the mechanism of action of potential therapeutic agents. Given that this compound derivatives are excellent iron chelators, they have potential as inhibitors for iron-dependent enzymes. mdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound ligand is then computationally "docked" into the active site of the protein. A scoring function is used to evaluate the different binding poses and to estimate the binding affinity. nanobioletters.commdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination to the metal center, that are responsible for the ligand's inhibitory activity. For example, in the study of lipoxygenase inhibitors, molecular docking has been used to understand how analogs of a natural product bind to the iron cofactor in the enzyme's active site. mdpi.com

Table 2: Key Steps in a Computational Docking Study
StepDescriptionCommon Software/Tools
1. Receptor PreparationObtaining the 3D structure of the target protein, removing water molecules, adding hydrogen atoms, and defining the binding site.AutoDockTools, Chimera, Maestro
2. Ligand PreparationGenerating the 3D structure of the this compound ligand and optimizing its geometry.ChemDraw, Avogadro, Gaussian
3. Docking SimulationRunning the docking algorithm to explore different binding poses of the ligand in the receptor's active site.AutoDock, Glide, GOLD, MOE
4. Scoring and AnalysisRanking the docking poses using a scoring function and analyzing the key interactions between the ligand and the protein.AutoDock Vina, Discovery Studio, PyMOL

Computational methods can be used to predict the stability of metal complexes, often in terms of their formation constants. nih.gov One common approach involves calculating the Gibbs free energy of the complexation reaction using DFT. By comparing the calculated free energies for a series of related ligands, it is possible to predict the relative stabilities of their complexes. For instance, DFT calculations have been used to predict the relative stability constants of Tb(III) complexes with substituted dipicolinic acid analogues. nih.gov Such predictive models can accelerate the discovery of new chelating agents with enhanced stability for specific metal ions.

Theoretical methods are also highly effective in predicting the spectroscopic properties of this compound complexes. Time-dependent DFT (TD-DFT) is the most widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.comrajpub.comnih.govrsc.org TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the positions and intensities of the absorption bands in the experimental spectrum. By analyzing the molecular orbitals involved in these transitions, it is possible to assign the spectral features to specific types of electronic excitations, such as π → π* or n → π* transitions within the ligand, or charge-transfer transitions between the metal and the ligand. mdpi.commdpi.com

Theoretical Insights into Redox Behavior of this compound Metal Complexes

The redox behavior of metal complexes is a fundamental aspect of their chemistry, and theoretical methods can provide significant insights into these processes. For this compound complexes, particularly those with redox-active metals like iron, understanding the factors that influence the redox potential is crucial for their application in areas such as catalysis and biological systems.

DFT calculations can be used to predict the reduction potentials of metal complexes. nih.govresearchgate.netnih.gov A common approach involves calculating the Gibbs free energy change for the one-electron reduction or oxidation of the complex. The inclusion of solvent effects, often through a continuum solvation model, is essential for obtaining accurate predictions. researchgate.net

Theoretical studies on related systems have shown that the redox potential is highly sensitive to the nature of the ligands. For example, in diiron complexes that model the active site of hydrogenases, the redox potential has been shown to correlate with the electron-donating ability of the ligands. researchgate.net Stronger σ-donating ligands increase the electron density on the metal centers, making the complex more difficult to reduce and thus lowering the redox potential. Similar principles apply to this compound complexes, where modifications to the amide substituents can be used to tune the redox potential of the metal center.

Furthermore, computational analysis can reveal the changes in electronic and geometric structure that accompany a redox process. For instance, upon reduction of a Fe(III)-2,3-dihydroxyterephthalamide complex to its Fe(II) counterpart, one would expect changes in the Fe-O bond lengths and in the distribution of spin density, all of which can be quantified through DFT calculations. These theoretical insights are invaluable for rationalizing the experimentally observed redox behavior and for designing new complexes with specific redox properties.

Compound Index

Table 3: Chemical Compounds Mentioned
Compound NameAbbreviation/Formula
This compoundTAM
Iron(III)Fe(III)
Iron(II)Fe(II)
Terbium(III)Tb(III)
Dipicolinic acidDPA

Advanced Research Applications and Methodological Advancements Utilizing 2,3 Dihydroxyterephthalamide

The unique coordination chemistry of 2,3-dihydroxyterephthalamide (TAM), characterized by its strong affinity and selectivity for high-valent metal cations, has positioned it as a critical component in various advanced research fields. Its robust binding capabilities, stemming from the catecholamide-like structure, are being harnessed to address significant challenges in nuclear science and materials development.

Q & A

Q. What are the recommended synthetic pathways for 2,3-Dihydroxyterephthalamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Step 1 : Start with terephthalic acid derivatives (e.g., dimethyl terephthalate) as precursors. Hydroxylation at the 2,3-positions can be achieved via controlled oxidation using catalysts like Fe(III)/H₂O₂ or enzymatic systems (e.g., laccases) under mild acidic conditions (pH 4–6) .
  • Step 2 : Optimize reaction temperature (typically 60–80°C) to balance reaction rate and byproduct formation. Monitor intermediates using HPLC with UV detection (λ = 254 nm) .
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane gradients). Yield and purity (>95%) should be validated using NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • Structural Confirmation : Combine FT-IR (to identify hydroxyl and amide bands at ~3300 cm⁻¹ and 1650 cm⁻¹, respectively) with 2D NMR (COSY, HSQC) for stereochemical assignment .
  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with diode-array detection. Compare retention times against certified standards .
  • Thermal Stability : Conduct TGA/DSC under nitrogen to determine decomposition thresholds (>200°C suggests suitability for high-temperature applications) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic matrices?

Methodological Answer:

  • Solubility Screening : Perform shake-flask experiments in buffers (pH 2–12) and solvents (DMSO, ethanol, hexane). Quantify saturation points via UV-Vis spectrophotometry (calibration curve required) .
  • Stability Profiling : Incubate solutions at 25°C and 40°C for 14 days. Monitor degradation via LC-MS and track pH shifts. Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., cell lines, exposure times). Use positive controls (e.g., known antioxidants) to validate assay sensitivity .
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results. Stratify data by variables like solvent type (DMSO vs. aqueous) or concentration ranges (µM vs. mM) .
  • Mechanistic Clarification : Conduct knock-out experiments (e.g., siRNA targeting suspected receptors) or isotopic labeling (¹⁴C-tracing) to confirm binding pathways .

Q. How can computational modeling enhance the design of this compound derivatives with improved binding affinity?

Methodological Answer:

  • In Silico Workflow :

Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB.

Optimize substituents via QSAR models (e.g., Hammett constants for electron-withdrawing groups).

Validate predictions with free-energy perturbation (FEP) simulations .

  • Experimental Validation : Synthesize top candidates and assay binding kinetics (SPR or ITC) to correlate computational and empirical data .

Q. What protocols mitigate interference from matrix effects when quantifying this compound in complex biological samples?

Methodological Answer:

  • Sample Preparation : Use hybrid SPE (C18 + ion-exchange cartridges) to remove proteins and lipids. Spike deuterated internal standards (e.g., D₄-2,3-Dihydroxyterephthalamide) to correct for recovery variations .
  • Chromatographic Optimization : Employ gradient elution (e.g., 5–95% acetonitrile in 10 min) to separate analytes from co-eluting metabolites. Confirm selectivity via MRM transitions in LC-MS/MS .
  • Matrix Effect Calculation : Compare slopes of calibration curves in neat solvent vs. biological matrix. Acceptability threshold: <15% signal suppression/enhancement .

Key Methodological Considerations

  • Data Presentation : Tabulate critical parameters (e.g., reaction yields, IC₅₀ values) with error margins (±SD) and statistical tests (ANOVA, t-test) .
  • Contradiction Analysis : Use triangulation (e.g., cross-validate HPLC with NMR) to address outliers .
  • Ethical Compliance : Ensure all synthetic protocols adhere to green chemistry principles (e.g., solvent recovery, low toxicity reagents) .

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